N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine
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Overview
Description
N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine is a chemical compound with the molecular formula C6H11NO4S It is known for its unique structure, which includes a tetrahydrothiophene ring with a sulfone group and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine typically involves the reaction of tetrahydrothiophene-3-one with glycine in the presence of an oxidizing agent to introduce the sulfone group. The reaction conditions often include:
Solvent: Commonly used solvents include water or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfone group, yielding a thiol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Solvents: Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine exerts its effects involves its interaction with specific molecular targets. The sulfone group is known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can mimic the structure of natural amino acids, allowing it to interfere with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{[(1,1-dioxidotetrahydrothien-3-yl)amino]carbonyl}acetamide
- N-(3-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide
Uniqueness
N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine is unique due to its combination of a sulfone group and a glycine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5S/c10-6(11)3-8-7(12)9-5-1-2-15(13,14)4-5/h5H,1-4H2,(H,10,11)(H2,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLDEUJATMYYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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